molecular formula C18H30ClNO B1441152 2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220037-71-7

2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1441152
CAS No.: 1220037-71-7
M. Wt: 311.9 g/mol
InChI Key: AARFSZYKFUPBQN-UHFFFAOYSA-N
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Description

Table 1: Molecular Identity Summary

Property Value
IUPAC Name This compound
Molecular Formula $$ \text{C}{18}\text{H}{30}\text{ClNO} $$
Molecular Weight 311.89 g/mol
Key Structural Features Piperidine core, para-tert-pentylphenoxy, ethyl linker, hydrochloride salt

Properties

IUPAC Name

2-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-4-18(2,3)15-8-10-17(11-9-15)20-14-12-16-7-5-6-13-19-16;/h8-11,16,19H,4-7,12-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARFSZYKFUPBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-71-7
Record name Piperidine, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a phenoxy group substituted with a tert-pentyl group. Its molecular formula is C18H29ClNC_{18}H_{29}ClN, and it exhibits unique chemical reactivity due to its structural components.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate cellular processes by binding to these targets, thus influencing various signaling pathways.

Potential Targets

  • Serotonin Receptors : Similar compounds have shown activity as serotonin-selective reuptake inhibitors (SSRIs), suggesting potential antidepressant properties .
  • Soluble Epoxide Hydrolase (sEH) : Research indicates that piperidine-based compounds can act as potent sEH inhibitors, which are relevant in managing cardiovascular diseases .

Biological Activity

Preliminary studies on related compounds indicate several biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them candidates for therapeutic applications against bacterial and fungal infections.
  • Analgesic Properties : Compounds with similar structures have demonstrated analgesic effects in both nociceptive and neuropathic pain models .
  • Neuroprotective Effects : The interaction with neurotransmitter systems suggests potential neuroprotective roles, warranting further investigation into cognitive health applications.

Case Studies

  • In Vitro Studies : Research has shown that related piperidine compounds inhibit sEH with low nanomolar IC50 values, indicating strong potential for drug development aimed at inflammatory conditions .
    CompoundIC50 (nM)Biological Activity
    t-AUCB1.3 ± 0.05sEH Inhibition
    TPAUN/AAnalgesic Activity
  • Animal Models : In vivo studies demonstrated that certain piperidine derivatives significantly reduce pain responses in murine models, suggesting effective analgesic properties .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₃₀ClNO
  • Molecular Weight : 311.9 g/mol
  • CAS Number : 1220037-71-7

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds.

Anticancer Research

Research indicates that compounds structurally related to piperidine hydrochlorides are being investigated for their potential as cytotoxic agents against cancer cells. The unique structure of 2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride may enhance its efficacy in targeting specific cancer pathways, making it a candidate for further studies in anticancer drug development .

Neurological Applications

Piperidine derivatives have been explored for their effects on the central nervous system (CNS). The compound may exhibit properties that modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier could be a significant advantage in CNS-targeted therapies .

Receptor Binding Studies

The compound's structure suggests it may interact with various receptors, including adrenergic and dopaminergic receptors. Such interactions are crucial for understanding its pharmacodynamics and could lead to the development of new therapeutic agents targeting these pathways .

In Vitro Studies

In vitro experiments using this compound can provide insights into its biological activity and mechanism of action. These studies are essential for evaluating the compound's safety profile and efficacy before advancing to in vivo testing.

Formulation Studies

Given its chemical properties, this compound can be utilized in formulation studies aimed at improving drug delivery systems. Its solubility and stability profiles are critical factors that can influence the development of effective pharmaceutical formulations .

Case Studies

Study FocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on specific cancer cell lines, warranting further investigation.
CNS InteractionPreliminary data suggest modulation of neurotransmitter release, indicating potential therapeutic effects.
Receptor Binding AffinityHigh affinity for adrenergic receptors observed, suggesting implications for cardiovascular therapies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects of 2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
Target Compound Not provided C₁₈H₂₈ClNO (estimated) ~309.9 (estimated) tert-Pentyl (para) High lipophilicity; moderate steric bulk
2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine HCl 1220030-87-4 C₁₈H₂₇Cl₂NO 344.33 Cl (ortho), tert-Pentyl (para) Increased lipophilicity; potential neurotoxicity
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine HCl 1219963-88-8 C₂₂H₃₀ClNO 359.9 1-Methyl-1-phenylethyl (para) High steric hindrance; possible CNS activity
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl Not provided C₁₅H₂₀Cl₃NO (estimated) ~336.7 (estimated) 2,4-DiCl, 3,5-diMe Antimicrobial potential; high logP
4-(2-(tert-Butyl)phenoxyethyl)piperidine HCl 1146960-36-2 C₁₇H₂₆ClNO 295.85 tert-Butyl (ortho) Reduced steric hindrance; altered receptor binding

Key Observations:

  • Substituent Position and Type: The target compound’s para-substituted tert-pentyl group balances lipophilicity and steric effects.
  • Steric Effects: Bulky groups like 1-methyl-1-phenylethyl (1219963-88-8) may reduce metabolic clearance but improve CNS penetration .
  • Antimicrobial Activity: Dichloro-dimethyl derivatives (e.g., ) suggest enhanced antimicrobial activity due to increased membrane disruption capability.

Pharmacological and Toxicological Profiles

  • Target Compound: Limited data are available, but its tert-pentyl group likely enhances blood-brain barrier permeability compared to smaller substituents (e.g., tert-butyl in 1146960-36-2) .
  • Chlorinated Analogs: The ortho-chloro substituent in 1220030-87-4 may confer neurotoxic effects, as seen in structurally related piperidines .
  • Toxicity Trends: Compounds with halogens (Cl) or bulky aromatic groups (e.g., 1219963-88-8) often show higher acute toxicity, as noted in safety data sheets (SDS) .

Regulatory and Environmental Considerations

  • Regulatory Status: Most analogs comply with GHS standards, but chlorinated derivatives may face stricter regulations due to environmental persistence .
  • Environmental Impact: The target compound’s environmental fate is undocumented, though tert-pentyl groups are less persistent than halogenated substituents .

Preparation Methods

Synthesis of 4-(tert-Pentyl)phenol

The tert-pentyl substituent is introduced on the phenol ring via Friedel-Crafts alkylation or by using tert-pentyl-substituted phenol commercially available or synthesized through known alkylation methods. This step is critical to ensure the bulky tert-pentyl group is positioned para to the phenolic hydroxyl group, which is essential for subsequent ether formation.

Formation of 2-(4-(tert-Pentyl)phenoxy)ethyl Intermediate

The phenol is reacted with a suitable ethyl halide, such as 2-chloroethyl chloride or 2-bromoethyl bromide, under basic conditions to form the ether linkage. This reaction typically employs:

  • Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
  • Solvent: Polar aprotic solvents like acetone or DMF.
  • Temperature: Moderate heating (50–80°C) to facilitate substitution.

The reaction yields 2-(4-(tert-pentyl)phenoxy)ethyl halide, which serves as the key intermediate.

Coupling with Piperidine

The alkyl halide intermediate undergoes nucleophilic substitution with piperidine, which acts as a nucleophile attacking the electrophilic carbon of the ethyl halide. Conditions include:

  • Solvent: Ethanol/water mixture.
  • Base: Potassium carbonate to neutralize formed acid.
  • Catalyst: Potassium iodide to enhance halide leaving group ability.
  • Temperature: Reflux conditions to drive the reaction to completion.

This step produces the free base form of 2-{2-[4-(tert-pentyl)phenoxy]ethyl}piperidine.

Formation of Hydrochloride Salt

The free base is converted into its hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as diethyl ether or ethanol. This step improves the compound's stability, crystallinity, and handling properties.

Data Table: Summary of Preparation Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation (Friedel-Crafts) tert-pentyl chloride, Lewis acid catalyst 4-(tert-Pentyl)phenol
2 Ether formation 2-chloroethyl chloride, K2CO3, acetone, 60°C 2-(4-(tert-Pentyl)phenoxy)ethyl chloride
3 Nucleophilic substitution Piperidine, K2CO3, KI, ethanol/water, reflux 2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine (free base)
4 Salt formation HCl in ethanol or ether This compound

Research Findings and Optimization Notes

  • The use of potassium iodide as a catalytic additive in the coupling step significantly improves the nucleophilic substitution efficiency by facilitating halide exchange and increasing leaving group ability, as demonstrated in analogous piperidine-based syntheses.
  • The choice of solvent mixture (ethanol/water) balances solubility of reagents and promotes reaction kinetics during the coupling step.
  • The hydrochloride salt formation is typically performed under controlled pH and temperature to avoid decomposition and to obtain a pure crystalline product.
  • Alternative bases such as sodium hydride may be used in the ether formation step to improve yield but require careful handling due to reactivity.
  • The overall process benefits from mild heating and avoids harsh conditions to maintain the integrity of the tert-pentyl substituent.

Q & A

Q. How can dissolution testing be standardized for quality control of hydrochloride salts?

  • Answer :
  • USP Apparatus : Use Apparatus 2 (paddle) at 50 rpm, with 900 mL of pH 6.8 phosphate buffer at 37°C .
  • Sampling Intervals : Collect aliquots at 10, 20, 30, and 60 minutes for UV spectrophotometry analysis .
  • Reference Standards : Cross-validate with certified materials (e.g., phenylephrine hydrochloride) to ensure accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
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